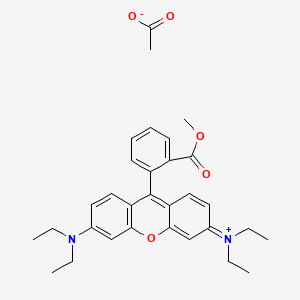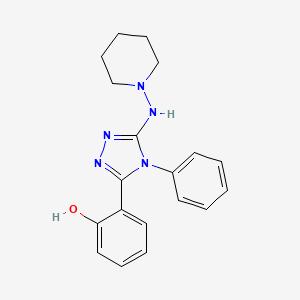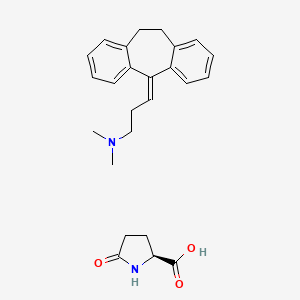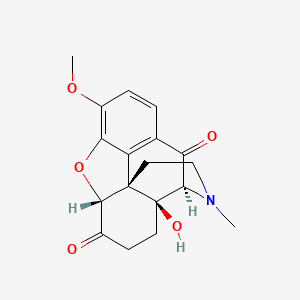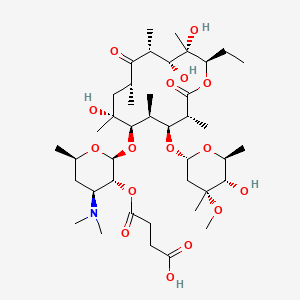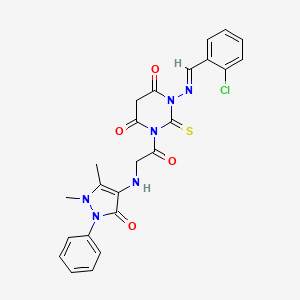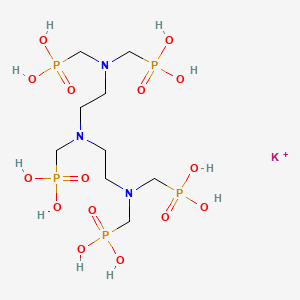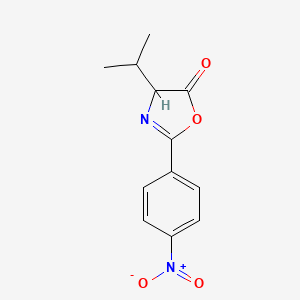
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazolone ring, an isopropyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino acid derivative with an isocyanate, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce amino-substituted oxazolones.
科学研究应用
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-chlorophenyl)-: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-methylphenyl)-: Contains a methylphenyl group, leading to different chemical properties.
Uniqueness
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
14051-62-8 |
|---|---|
分子式 |
C12H12N2O4 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)10-12(15)18-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7,10H,1-2H3 |
InChI 键 |
PXXPKYNNOOLTNX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


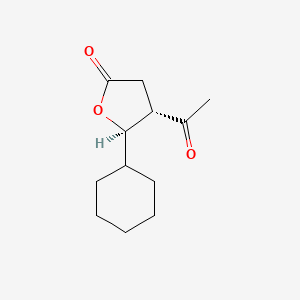
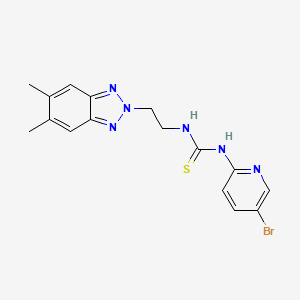
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
